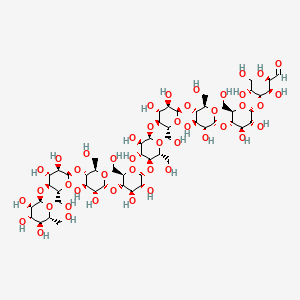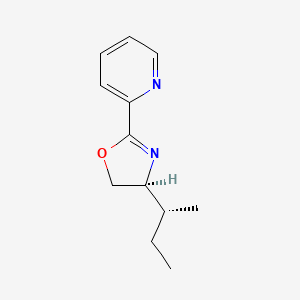![molecular formula C44H32N2O2S B8135672 2,3-Bis(4-(diphenylamino)phenyl)benzo[b]thiophene 1,1-dioxide](/img/structure/B8135672.png)
2,3-Bis(4-(diphenylamino)phenyl)benzo[b]thiophene 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 2,3-Bis(4-(diphenylamino)phenyl)benzo[b]thiophene 1,1-dioxide involves multiple steps, typically starting with the preparation of the benzo[b]thiophene core. The synthetic route often includes the following steps:
Formation of the benzo[b]thiophene core: This can be achieved through various methods, including cyclization reactions.
Introduction of diphenylamino groups: This step involves the substitution of hydrogen atoms on the phenyl rings with diphenylamino groups, often using reagents like diphenylamine and appropriate catalysts.
Oxidation to form the 1,1-dioxide: The final step involves the oxidation of the sulfur atom in the benzo[b]thiophene core to form the 1,1-dioxide.
化学反応の分析
2,3-Bis(4-(diphenylamino)phenyl)benzo[b]thiophene 1,1-dioxide undergoes several types of chemical reactions:
Oxidation: The compound can be further oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the 1,1-dioxide group back to the corresponding sulfide.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2,3-Bis(4-(diphenylamino)phenyl)benzo[b]thiophene 1,1-dioxide has significant applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives have been studied for their potential biological activities, including as inhibitors of specific enzymes and receptors.
Medicine: Research is ongoing into the potential therapeutic applications of this compound and its derivatives, particularly in the development of new drugs.
作用機序
The mechanism of action of 2,3-Bis(4-(diphenylamino)phenyl)benzo[b]thiophene 1,1-dioxide involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, potentially inhibiting their activity. The exact pathways and molecular targets involved depend on the specific derivative and its intended application .
類似化合物との比較
2,3-Bis(4-(diphenylamino)phenyl)benzo[b]thiophene 1,1-dioxide can be compared with other similar compounds, such as:
2,3-Dihydro-benzo[b]thiophene 1,1-dioxides: These compounds share a similar core structure but lack the diphenylamino groups.
Benzo[b]thiophene derivatives: These compounds have variations in the substituents on the benzo[b]thiophene core, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the 1,1-dioxide group, which imparts distinct chemical reactivity and potential biological activity.
特性
IUPAC Name |
4-[1,1-dioxo-2-[4-(N-phenylanilino)phenyl]-1-benzothiophen-3-yl]-N,N-diphenylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H32N2O2S/c47-49(48)42-24-14-13-23-41(42)43(33-25-29-39(30-26-33)45(35-15-5-1-6-16-35)36-17-7-2-8-18-36)44(49)34-27-31-40(32-28-34)46(37-19-9-3-10-20-37)38-21-11-4-12-22-38/h1-32H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNBQZRRUOTQBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=C(S(=O)(=O)C5=CC=CC=C54)C6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=CC=C8 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H32N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
652.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Ethyl 3-bromo-2-methylimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B8135624.png)
![2-(8-(Benzyloxy)imidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride](/img/structure/B8135635.png)







